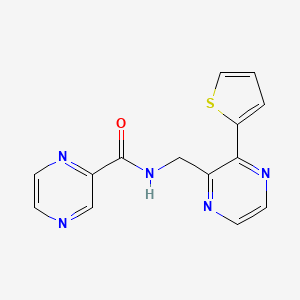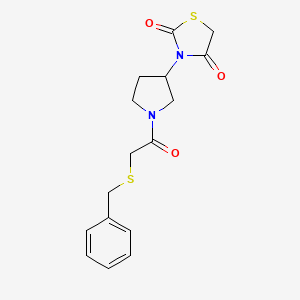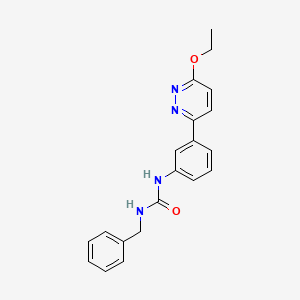![molecular formula C23H27ClN4O2S2 B2674026 N-[(4-allyl-5-{[4-(tert-butyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide CAS No. 338422-20-1](/img/structure/B2674026.png)
N-[(4-allyl-5-{[4-(tert-butyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-allyl-5-{[4-(tert-butyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide is a useful research compound. Its molecular formula is C23H27ClN4O2S2 and its molecular weight is 491.07. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activities
Research has demonstrated that sulfanilamide-derived 1,2,3-triazole compounds exhibit promising antibacterial and antifungal activities. These compounds were synthesized through 1,3-dipolar cycloaddition and showed significant potency against various bacterial strains, highlighting the therapeutic potential of sulfonamide compounds in treating infections (Wang, Wan, & Zhou, 2010).
Anticancer Activity
Novel N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives have been synthesized and evaluated for their anticancer activity. Certain derivatives displayed remarkable cytotoxic activity against a variety of human cancer cell lines, indicating the potential of sulfonamide compounds in developing new cancer therapies (Bułakowska et al., 2020).
Carbonic Anhydrase Inhibition
Sulfonamide compounds incorporating 1,3,5-triazine moieties have been found to inhibit carbonic anhydrase isozymes, which are relevant in various physiological processes including respiration and pH regulation. These inhibitors could have applications in managing conditions like glaucoma, edema, and certain cancers, demonstrating the versatility of sulfonamide compounds in medical research (Garaj et al., 2005).
DNA Binding and Cleavage
Studies on mixed-ligand copper(II)-sulfonamide complexes have explored their interactions with DNA, demonstrating significant DNA binding and cleavage activities. This suggests the potential application of sulfonamide compounds in developing therapeutic agents targeting genetic diseases and cancer (González-Álvarez et al., 2013).
Photochemical Properties
The photochemical properties of sulfonamides have been studied, with findings indicating that sulfamethoxazole undergoes significant photodecomposition, resulting in various photoproducts. This research contributes to understanding the environmental fate and photostability of sulfonamide compounds (Zhou & Moore, 1994).
Eigenschaften
IUPAC Name |
N-[[5-[(4-tert-butylphenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]methyl]-4-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN4O2S2/c1-5-14-28-21(15-25-32(29,30)20-12-10-19(24)11-13-20)26-27-22(28)31-16-17-6-8-18(9-7-17)23(2,3)4/h5-13,25H,1,14-16H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYZEPLQWKHUAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NN=C(N2CC=C)CNS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,4-dimethoxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2673945.png)




![Tert-butyl 4-[6-(4-methoxyphenyl)pyrazin-2-yl]piperazine-1-carboxylate](/img/structure/B2673952.png)
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorobenzyl)acetamide](/img/structure/B2673953.png)
![2-hydroxy-N-[3-(1H-imidazol-1-yl)propyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2673956.png)
![N-(4-methoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2673958.png)

![2-Chloro-1-[3-(2-methoxyphenyl)-1,4-thiazepan-4-yl]ethanone](/img/structure/B2673960.png)

![N-[3-(3,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2673963.png)

